3-Fluoro-O-methyl-L-tyrosine
Description
Significance of Fluorine Substitution in Tyrosine Analogues for Biochemical Probing
The substitution of hydrogen with fluorine in tyrosine analogues offers a multifaceted approach to biochemical investigation. Fluorine's high electronegativity can influence the acidity of the phenolic hydroxyl group, thereby modulating interactions with enzymes and receptors. walshmedicalmedia.com This modification can also impact the conformational preferences of peptides and proteins into which these analogues are incorporated. nih.gov Furthermore, the presence of fluorine provides a sensitive handle for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for studying protein structure, dynamics, and ligand binding without the background noise inherent in ¹H NMR of complex biological samples. researchgate.netnih.gov The introduction of the radioactive isotope fluorine-18 (B77423) (¹⁸F) into tyrosine analogues has also proven invaluable for in vivo imaging using Positron Emission Tomography (PET), particularly in oncology. ontosight.ai
Overview of L-Tyrosine Derivatives as Research Tools
L-tyrosine and its derivatives are fundamental building blocks for a wide array of biologically active compounds and serve as precursors for neurotransmitters and hormones. academie-sciences.frfrontiersin.org In research, synthetic L-tyrosine derivatives are employed to explore enzymatic mechanisms, probe receptor binding sites, and develop novel therapeutic agents. chemimpex.comnih.govmdpi.com Modifications to the aromatic ring, the hydroxyl group, or the amino acid backbone can lead to derivatives with altered substrate specificities, enhanced stability, or the ability to act as inhibitors of specific enzymes. nih.govacs.org These tailored molecules are crucial for dissecting complex biological pathways and for the rational design of drugs. academie-sciences.frchemimpex.com
Scope of Academic Inquiry for 3-Fluoro-O-methyl-L-tyrosine
This compound is a highly specialized derivative of L-tyrosine that combines the strategic placement of a fluorine atom with the methylation of the phenolic hydroxyl group. This unique combination of modifications makes it a subject of focused academic inquiry, primarily in the field of neurochemical research and PET imaging. The methylation of the hydroxyl group prevents its participation in hydrogen bonding and alters its electronic properties, while the fluorine atom provides a means for sensitive detection and can influence binding affinity and metabolic stability.
Research on this compound investigates its potential as a tracer for studying amino acid transport systems in tumors. snmjournals.org Specifically, its interaction with the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells, is a key area of investigation. snmjournals.orgmdpi.com Studies have explored its synthesis, including methods for introducing the fluorine-18 isotope for PET applications, and its selectivity for different amino acid transporters. snmjournals.orgnih.gov The α-methyl group in related compounds is a critical determinant for LAT1 selectivity, and while the fluorine moiety is not the primary driver of this selectivity, its position on the aromatic ring can fine-tune the molecule's interaction with the transporter. mdpi.com
Detailed Research Findings
The primary application of the radiolabeled version of a closely related compound, L-3-[¹⁸F]-fluoro-α-methyl tyrosine ([¹⁸F]FAMT), is as a PET tracer for tumor imaging. snmjournals.orgmdpi.com Clinical and preclinical studies have demonstrated its utility in detecting various cancers due to its specific accumulation in tumor cells. snmjournals.orgresearchgate.net This specificity is attributed to its selective transport by the L-type amino acid transporter 1 (LAT1), which is highly expressed in many types of cancer cells and plays a crucial role in their growth and survival. snmjournals.orgmdpi.com Unlike some other amino acid tracers, [¹⁸F]FAMT is not significantly metabolized or incorporated into proteins, which contributes to its favorable imaging characteristics with low background signal in non-target tissues. mdpi.com
The synthesis of such fluorinated amino acid derivatives can be complex. For instance, the synthesis of 3-fluoro-l-α-methyl-tyrosine (FAMT) has been achieved through methods like chiral phase-transfer alkylation and electrophilic fluorination. snmjournals.org Automated synthesis methods have also been developed for related compounds like O-(3-[¹⁸F]fluoropropyl)-L-tyrosine (FPT) to facilitate its use in clinical settings. nih.gov
The interaction of fluorinated tyrosine analogs with enzymes has also been a subject of study. For example, the reaction of 3-fluoro-L-tyrosine with tyrosine phenol-lyase leads to a significant accumulation of a quinonoid intermediate, demonstrating how fluorination can affect enzyme reaction pathways. nih.gov
| Property | Value/Description | Source |
| Chemical Formula | C10H12FNO3 | chemicalbook.com |
| Molecular Weight | 213.20 g/mol | chemicalbook.com |
| CAS Number | 1270148-61-2 | chemicalbook.com |
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-(3-fluoro-4-methoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO3/c1-15-9-3-2-6(4-7(9)11)5-8(12)10(13)14/h2-4,8H,5,12H2,1H3,(H,13,14)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESXBIYTDJAZSP-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(C(=O)O)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@@H](C(=O)O)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Fluoro O Methyl L Tyrosine
Chemo-Enzymatic Approaches to Enantioselective Synthesis
Chemo-enzymatic methods leverage the high selectivity and mild reaction conditions of biocatalysts to achieve enantiomerically pure products. google.comnih.gov These approaches often combine traditional chemical synthesis steps with key enzymatic transformations.
Biocatalyst Development and Optimization
A significant focus in the chemo-enzymatic synthesis of 3-Fluoro-O-methyl-L-tyrosine and related compounds is the development and engineering of suitable biocatalysts. d-nb.inforesearchgate.net Enzymes such as tyrosine phenol-lyase (TPL) have been identified as promising candidates. google.comnih.gov Wild-type TPL can catalyze the synthesis of L-tyrosine and some of its derivatives, including 3-fluoro-L-tyrosine, from precursors like pyruvate, ammonia (B1221849), and a corresponding phenol (B47542) derivative (in this case, o-fluorophenol). google.comnih.gov
However, wild-type enzymes often exhibit limitations such as insufficient stability and substrate inhibition. google.com To overcome these issues, researchers are actively engaged in enzyme engineering. Through techniques like site-directed mutagenesis, the substrate scope and stability of enzymes can be enhanced. nih.gov For instance, engineering the active site of TPL can allow for the accommodation of bulkier substrates, expanding the range of synthesizable tyrosine analogs. nih.gov The development of robust biocatalysts is crucial for achieving efficient and scalable production. d-nb.inforesearchgate.net
Substrate Engineering for Enhanced Yields
Furthermore, the choice of the fluorinated precursor is critical. For the synthesis of this compound, a suitable fluorinated and O-methylated phenol derivative would be required as a substrate for an enzyme like TPL. The efficiency of the enzymatic reaction is highly dependent on the enzyme's ability to recognize and process this specific substrate.
Stereoselective Chemical Synthesis Routes
Purely chemical methods offer an alternative and often more versatile approach to the synthesis of this compound, providing access to a wider range of derivatives. These routes rely on modern synthetic organic chemistry techniques to control stereochemistry and introduce the required functional groups.
Asymmetric Catalysis in C-F Bond Formation
The introduction of a fluorine atom onto an aromatic ring in a stereoselective manner is a significant challenge in organic synthesis. researchgate.net Asymmetric catalysis using chiral metal complexes has emerged as a powerful tool for creating stereogenic centers, including those involving a carbon-fluorine bond. researchgate.netacs.org While direct asymmetric fluorination of the tyrosine scaffold is complex, strategies often involve the synthesis of a chiral building block where the fluorine is introduced early in the synthetic sequence.
For instance, methods for the asymmetric fluorination of β-keto esters and other cyclic substrates have been developed using chiral copper and palladium catalysts. researchgate.netacs.org These methods can produce monofluorinated compounds with high enantiomeric excess. acs.org Another approach involves the stereospecific ring-opening of non-racemic aziridine-2-carboxylates with a fluoride (B91410) source, which can provide access to 3-fluoro amino acids. nih.gov
| Catalyst System | Substrate Type | Key Feature |
| (S,S)-L1-Cu(OTf)₂ | 1-indanone-2-carboxylates | Asymmetric fluorination of cyclic β-keto esters |
| Palladium/Chiral Ligand | Styrenes and Boronic Acids | Fluoro-arylation to form chiral monofluorinated compounds |
| Ti(IV)-catalyst with Chiral Auxiliary | Acyclic β-keto esters | Enhanced stereoselectivity through double stereochemical differentiation |
Protecting Group Strategies for O-Methylation and Amine/Carboxyl Functionality
The synthesis of this compound requires careful protection of the amine and carboxyl groups of the amino acid, as well as the hydroxyl group before methylation. The choice of protecting groups is crucial to ensure compatibility with the reaction conditions used for fluorination and O-methylation, and to allow for selective deprotection at the end of the synthesis. nih.govgoogle.com
Commonly used protecting groups for the amino group include tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). nih.govnih.gov The carboxyl group is often protected as an ester, such as a methyl or tert-butyl ester. nih.govucla.edu For the O-methylation step, the phenolic hydroxyl group of a tyrosine precursor must be selectively methylated. This often involves protection of the other functional groups, followed by methylation using a reagent like dimethyl sulfate (B86663) or methyl iodide, and subsequent deprotection. ucla.edu The development of orthogonal protecting group strategies, where one group can be removed without affecting others, is essential for the successful multi-step synthesis of complex molecules like this compound.
Preparation of Functionalized Derivatives for Research Applications
The synthesis of functionalized derivatives of this compound is important for various research applications, including its use as a building block in peptide synthesis and as a tracer in medical imaging. numberanalytics.comnih.gov For example, the incorporation of this unnatural amino acid into peptides can be used to study protein structure and function. d-nb.info
Furthermore, radiolabeled versions of this compound, for instance with fluorine-18 (B77423) ([¹⁸F]), are of significant interest for positron emission tomography (PET) imaging. nih.gov The synthesis of these radiolabeled derivatives requires specialized, rapid, and efficient methods. This often involves the late-stage introduction of the [¹⁸F]fluoride onto a suitable precursor molecule. nih.govresearchgate.net The development of such precursors and the optimization of the radiolabeling conditions are active areas of research.
| Derivative Type | Research Application |
| Fmoc-protected this compound | Solid-phase peptide synthesis |
| [¹⁸F]-labeled this compound | Positron Emission Tomography (PET) imaging |
| Other functionalized analogs | Probes for studying enzyme mechanisms |
N-Terminal and C-Terminal Derivatization Strategies
The selective modification of the N-terminal (amino) and C-terminal (carboxyl) groups of this compound is fundamental for its use as a building block in peptide synthesis. These modifications, primarily involving the installation of protecting groups, prevent unwanted side reactions during the peptide coupling process.
N-Terminal Derivatization: The amino group is typically protected with one of two standard urethane-type protecting groups: the base-labile fluorenylmethyloxycarbonyl (Fmoc) group or the acid-labile tert-butyloxycarbonyl (Boc) group.
Fmoc Protection: The Fmoc group is widely used in modern solid-phase peptide synthesis (SPPS). The protected form, N-Fmoc-3-fluoro-O-methyl-L-tyrosine , is a key intermediate that is commercially available for direct use in automated or manual peptide synthesizers. sigmaaldrich.com The synthesis of Fmoc-protected amino acids generally involves the reaction of the free amino acid with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or Fmoc-chloride in the presence of a base, such as sodium carbonate or bicarbonate, in an aqueous/organic solvent mixture. nih.gov
Boc Protection: The Boc group represents an alternative, acid-sensitive protecting strategy. The synthesis of the Boc-protected derivative, N-Boc-3-fluoro-O-methyl-L-tyrosine , can be achieved by reacting the parent amino acid with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) under basic conditions. osti.govchemicalbook.com This method is robust and has been successfully applied to various tyrosine analogs. sciengine.com
C-Terminal Derivatization: The carboxyl group is often modified to facilitate specific synthetic routes. For solution-phase peptide synthesis, the carboxyl group is commonly converted to an ester, such as a methyl or ethyl ester, to prevent its participation in coupling reactions. This is typically achieved through acid-catalyzed esterification. osti.gov In the context of SPPS, the C-terminal is not derivatized with a protecting group but is instead covalently anchored to a solid support, such as a Wang or Rink amide resin, which serves as the C-terminal protecting group throughout the synthesis.
The following table summarizes common derivatization strategies for this compound.
| Functional Group | Derivatization Strategy | Common Reagent(s) | Resulting Derivative | Primary Application |
| N-Terminal (Amino) | Fmoc Protection | Fmoc-OSu | N-Fmoc-3-fluoro-O-methyl-L-tyrosine | Fmoc-based SPPS |
| N-Terminal (Amino) | Boc Protection | Boc-Anhydride | N-Boc-3-fluoro-O-methyl-L-tyrosine | Boc-based SPPS |
| C-Terminal (Carboxyl) | Esterification | Methanol (B129727)/Acid or Thionyl Chloride | This compound methyl ester | Solution-phase synthesis |
| C-Terminal (Carboxyl) | Resin Anchoring | HCTU, DIPEA | Resin-bound amino acid | Solid-phase peptide synthesis |
Incorporation into Peptide Synthesis Frameworks
The incorporation of fluorinated amino acids into peptide sequences is a powerful strategy for modulating the biological and physicochemical properties of peptides, such as metabolic stability and binding affinity. nih.govacs.org this compound can be efficiently incorporated into peptide chains using standard Solid-Phase Peptide Synthesis (SPPS) protocols, particularly the Fmoc/tBu strategy.
The availability of N-Fmoc-3-fluoro-O-methyl-L-tyrosine facilitates its direct use as a building block. sigmaaldrich.com The general SPPS cycle for its incorporation involves the following steps:
Resin Preparation: The synthesis begins with a resin-bound amino acid, which will become the C-terminal residue of the final peptide.
Fmoc-Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed using a basic solution, typically 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF), to expose the free amino group.
Coupling: A solution of N-Fmoc-3-fluoro-O-methyl-L-tyrosine is pre-activated with coupling reagents and then added to the resin. The activated carboxyl group of the incoming amino acid reacts with the free amino group on the resin-bound chain to form a peptide bond.
Washing: The resin is thoroughly washed to remove excess reagents and byproducts.
This cycle is repeated for each subsequent amino acid until the desired peptide sequence is assembled. Research on the incorporation of other fluorinated amino acids shows that the peptide coupling reactions at the C-terminal position of α-fluoroalkyl-α-amino acids can be achieved in good yields using classical procedures. mdpi.com High coupling efficiencies are often achieved with modern coupling reagents. nih.gov
The final step involves cleavage of the peptide from the solid support and simultaneous removal of all side-chain protecting groups using a strong acid cocktail, typically containing trifluoroacetic acid (TFA). nih.gov
The table below outlines a representative coupling cycle within an Fmoc-based SPPS framework for incorporating this compound.
| Step | Action | Reagents/Solvents | Purpose |
| 1 | Fmoc-Deprotection | 20% Piperidine in DMF | To expose the N-terminal amine on the growing peptide chain. |
| 2 | Washing | DMF, Isopropanol, DCM | To remove residual piperidine and prepare for coupling. |
| 3 | Activation & Coupling | N-Fmoc-3-fluoro-O-methyl-L-tyrosine, HCTU/HOBt, DIPEA in DMF | To activate the incoming amino acid and form a new peptide bond. |
| 4 | Washing | DMF, DCM | To remove excess reagents and byproducts after coupling. |
Based on a comprehensive review of available scientific literature, there is currently insufficient published research to generate a detailed article on the specific biochemical and enzymatic interactions of This compound that would align with the requested outline.
Searches for this compound, including under its systematic name 3-Fluoro-4-methoxy-L-phenylalanine , did not yield specific data regarding its interactions with aromatic hydroxylases, methyltransferases, its incorporation into proteins via orthogonal tRNA synthetase systems, or its metabolic processing in preclinical systems.
The existing body of research extensively covers related, but structurally distinct, compounds:
3-Fluoro-L-tyrosine , which lacks the O-methyl group.
O-methyl-L-tyrosine , which lacks the 3-fluoro group.
3-Fluoro-alpha-methyl-L-tyrosine (FAMT) , which contains an additional methyl group on the alpha-carbon.
While these related molecules have been studied for their roles as enzyme inhibitors, substrates for transport systems like LAT1, and as non-canonical amino acids for protein engineering, this information cannot be directly extrapolated to this compound without dedicated experimental evidence.
Therefore, it is not possible to provide a scientifically accurate article that adheres to the strict and detailed outline provided for the compound "this compound" at this time.
Biochemical and Enzymatic Interactions of 3 Fluoro O Methyl L Tyrosine
Metabolic Processing in Preclinical Biological Systems
Pathways of Demethylation and Dehalogenation
The metabolic stability of 3-Fluoro-O-methyl-L-tyrosine is a key characteristic, largely attributed to its structural features. Research, particularly involving its radiolabeled counterpart, [¹⁸F]-L-3-fluoro-α-methyl-tyrosine ([¹⁸F]FAMT), indicates that the compound is not significantly metabolized intracellularly. mdpi.com This resistance to metabolic transformation is primarily due to the presence of the α-methyl group. mdpi.comnih.gov
Demethylation:
The O-methyl group of this compound appears to be stable and not readily cleaved. A study investigating the enzymatic activity of LmbB2, a bacterial L-tyrosine hydroxylase, found that O-methyl-L-tyrosine was not a substrate for the enzyme, failing to yield any detectable reaction product. utsa.edu This suggests that enzymes that might typically demethylate phenolic compounds are not active on this molecule. The metabolic stability is further supported by in vivo studies of [¹⁸F]FAMT, which show that the vast majority of the tracer in plasma remains in its unmetabolized form. mdpi.com
Dehalogenation:
While enzymatic dehalogenation of fluorinated aromatic compounds is known to occur, the specific case of this compound suggests a high degree of stability of the carbon-fluorine bond. The presence of the O-methyl group likely influences the substrate's interaction with potential dehalogenating enzymes. For instance, a study on the flavoprotein iodotyrosine dehalogenase demonstrated that L-O-methyl iodotyrosine was inert to dehalogenation. rsc.org This finding, although on an iodinated and not fluorinated analog, suggests that O-methylation can sterically or electronically hinder the enzymatic machinery responsible for dehalogenation.
In contrast, the non-O-methylated analog, 3-fluoro-L-tyrosine, has been shown to be a substrate for certain enzymes capable of C-F bond cleavage. The histidyl-ligated heme enzyme LmbB2 can catalyze a reaction with 3-fluoro-L-tyrosine that results in two products: one from oxidative C-H bond cleavage and another from oxygenation at the C3 position, which leads to C-F bond cleavage and the formation of L-DOPA and fluoride (B91410). acs.orgnih.gov This highlights that without the O-methyl group, the fluorine atom is accessible for enzymatic activity.
Molecular and Cellular Biological Studies with 3 Fluoro O Methyl L Tyrosine
Effects on Cellular Signaling Cascades in In Vitro Models
While direct studies on the modulation of kinase activity by 3-Fluoro-O-methyl-L-tyrosine are not extensively detailed in the available literature, its structural similarity to L-tyrosine, a key substrate for tyrosine kinases, suggests a potential for interaction. Tyrosine kinases are crucial enzymes in cellular signaling, and their deregulation is implicated in diseases like cancer. google.com The introduction of a fluorine atom and a methyl group could theoretically influence its binding to the active sites of these kinases, potentially leading to inhibitory or altered substrate activities.
Research on related compounds provides some context. For instance, the oncoprotein derivative TPR-MET, which contains the cytoplasmic domain of the c-MET receptor tyrosine kinase, has been used to study how oligomerization affects kinase activity. nih.gov Such studies highlight the intricate regulation of kinase function, which could be subtly influenced by analogs like this compound. nih.gov The development of small molecule inhibitors targeting receptor and non-receptor tyrosine kinases is an active area of research for therapeutic purposes, particularly in oncology. google.com
The incorporation of fluorinated amino acids into proteins can influence their biophysical properties, including protein-protein interactions. acs.org Although specific research on how this compound affects protein-protein interaction networks is limited, studies with other fluorinated amino acids have shown that they can be used as sensitive reporters to probe these interactions. acs.org
Glutamatergic synapses, for example, rely on complex networks of interacting proteins for intracellular signal transduction and synaptic modifications. nih.gov The phosphorylation state of numerous postsynaptic proteins is altered during processes like long-term potentiation, which in turn affects protein complex composition. nih.gov Given that this compound is an amino acid analog, its potential incorporation into proteins could perturb these delicate interaction networks.
Applications in Proteomic and Metabolomic Profiling
Radiolabeled amino acids, including derivatives of tyrosine, are valuable tools for tracing amino acid flux in various metabolic pathways, particularly in the context of tumor imaging. nih.govnih.gov The uptake and metabolism of these tracers can provide insights into the metabolic state of cells. While natural amino acids are incorporated into proteins, non-natural analogs like O-(2-[18F]fluoroethyl)-L-tyrosine (FET) are primarily transported into cells without significant incorporation into proteins, making them useful for studying amino acid transport activity. nih.govnih.gov
The KEGG PATHWAY database provides a comprehensive resource for understanding the complex networks of metabolic pathways, including those involving amino acids. genome.jp Tracing the journey of a labeled compound like this compound through these pathways can help elucidate metabolic reprogramming in diseases like cancer.
Stable isotope labeling is a cornerstone of quantitative mass spectrometry-based proteomics and metabolomics. isotope.com Amino acids labeled with stable isotopes such as ¹³C, ¹⁵N, and ²H are used as internal standards and metabolic tracers. isotope.com Techniques like SILAC (Stable Isotope Labeling by Amino Acids in Cell culture) utilize labeled amino acids to quantify protein abundance changes between different cell populations. isotope.com
While specific applications of this compound in isotope labeling for mass spectrometry are not widely documented, the principles of using labeled amino acids are well-established. Fluorinated amino acids have also been employed in NMR spectroscopy to study protein structure and dynamics. nih.gov The unique properties of the fluorine atom can provide a sensitive probe for investigating protein environments. acs.orgnih.gov
Analysis of Cellular Uptake and Transporter Mechanisms
The cellular uptake of this compound (also known as FAMT) is predominantly mediated by the L-type amino acid transporter 1 (LAT1). nih.govsnmjournals.orgnih.govresearchgate.netmdpi.comnih.gov LAT1 is a sodium-independent transporter responsible for the exchange of large neutral amino acids and is often overexpressed in cancer cells to meet their high demand for nutrients. mdpi.comd-nb.infonih.gov
The selectivity of FAMT for LAT1 is a key characteristic that distinguishes it from other amino acid tracers. snmjournals.orgnih.govresearchgate.net This specificity is attributed to the α-methyl group in its structure. snmjournals.orgnih.govresearchgate.netmdpi.com In contrast, related compounds lacking the α-methyl group, such as 3-fluoro-L-tyrosine, are transported by both LAT1 and another isoform, LAT2. snmjournals.orgresearchgate.net
Studies using radiolabeled FAMT ([¹⁴C]FAMT or [¹⁸F]FAMT) have demonstrated its specific transport by LAT1 in various in vitro models, including Xenopus oocytes and mammalian cell lines engineered to express specific transporters. nih.govsnmjournals.orgnih.govnih.gov Knockdown of LAT1 expression significantly reduces FAMT uptake, confirming its primary role. nih.govnih.gov The interaction of FAMT with LAT1 is competitive, and it can induce the efflux of other LAT1 substrates, indicating it is a transported substrate. nih.govresearchgate.net While LAT1 is the primary transporter in tumor cells, studies have also shown that organic ion transporters like OAT1, OAT10, and OCTN2 can transport FAMT, which may explain its accumulation in the kidneys. nih.gov
Table 1: Investigated Cellular Transporters for this compound (FAMT)
| Transporter | Transport of FAMT | Research Context | Reference |
|---|---|---|---|
| LAT1 (SLC7A5) | Yes | Primary transporter in tumor cells, responsible for high tumor-specific uptake. Transport is competitive. | nih.govsnmjournals.orgnih.govresearchgate.netmdpi.comnih.gov |
| LAT2 (SLC7A8) | No/Minimal | FAMT shows high selectivity for LAT1 over LAT2, attributed to the α-methyl group. | snmjournals.orgnih.govresearchgate.net |
| OAT1 (SLC22A6) | Yes | Contributes to renal accumulation of FAMT. | nih.gov |
| OAT10 (SLC22A13) | Yes | Contributes to renal accumulation of FAMT. | nih.gov |
| OCTN2 (SLC22A5) | Yes | Contributes to renal accumulation of FAMT; transport is Na+-dependent. | nih.gov |
Table 2: Chemical Compounds Mentioned
| Compound Name | |
|---|---|
| This compound | |
| L-tyrosine | |
| O-(2-[18F]fluoroethyl)-L-tyrosine (FET) | |
| 3-fluoro-L-tyrosine | |
| L-Dopa | |
| Melphalan | |
| Gabapentin | |
| 3-[¹²³I]-L-α-methyl-tyrosine ([¹²³I]IMT) | |
| [¹¹C]methionine (MET) | |
| 2-[¹⁸F]-fluoro-L-tyrosine (2-FT) | |
| O-(2-fluoroethyl)-l-tyrosine | |
| L-α-methyl-tyrosine | |
| 2-fluoro-l-α-methyl-tyrosine | |
| 3-iodo-l-α-methyl-tyrosine | |
| L-leucine | |
| l-[¹⁴C]leucine | |
| l-methionine | |
| l-[¹⁴C]methionine | |
| l-[¹⁴C]Tyrosine | |
| l-[¹⁴C]cystine | |
| 2-amino-2-norbornanecarboxylic acid (BCH) | |
| Probenecid | |
| Furosemide | |
| Ethacrynic acid | |
| JPH203 (KYT0353) | |
| l-para-boronophenylalanine | |
| Tryptophan | |
| Phenylalanine | |
| Glutamate | |
| NMDA | |
| Glycine | |
| DHPG | |
| Alanine | |
| Isoleucine | |
| Histidine | |
| Glutamine | |
| Baclofen | |
| alpha-methyldopa | |
| [¹¹C]aminoisobutyric acid | |
| [¹¹C]1-aminocyclopentane-1-carboxylic acid | |
| [¹¹C]1-aminocyclobutane-1-carboxylic acid | |
| O-(3-[18F]Fluoropropyl)- L -tyrosine (FPT) | |
| p-(2-[18F]fluoroethyl)-L-phenylalanine (FEP) | |
| p-(3-[18F]fluoropropyl)-L-phenylalanine (FPP) | |
| anti-1-amino-3-[18F]fluoro-cyclobutyl-1-carboxylic acid (FACBC) | |
| 3-(trifluoromethyl)bicyclopent[1.1.1]-1-ylglycine | |
| trifluoromethylalanine | |
| trifluoromethylcysteine (TfmCys) | |
| trifluoromethionine (TFM) |
Characterization of Amino Acid Transporter Substrate Recognition
No information available in the reviewed literature.
Kinetic Studies of Cellular Accumulation
No information available in the reviewed literature.
Advanced Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of "3-Fluoro-O-methyl-L-tyrosine." It provides detailed information about the molecule's atomic connectivity and three-dimensional structure in solution.
Fluorine-19 (¹⁹F) NMR is particularly powerful for analyzing fluorinated compounds due to several favorable properties of the ¹⁹F nucleus. It has a natural abundance of 100% and a high gyromagnetic ratio, resulting in a signal sensitivity that is 83% of that of a proton (¹H). acs.org Furthermore, the ¹⁹F nucleus is exceptionally sensitive to its local electronic environment, leading to a very wide range of chemical shifts, which can exceed 300 ppm. acs.orgnih.gov This sensitivity makes ¹⁹F NMR an excellent probe for detecting subtle changes in molecular conformation, binding, and solvent exposure. nih.govbiophysics.org
Table 1: General Approximate ¹⁹F Chemical Shifts for Context This interactive table provides approximate chemical shift ranges for various fluorine-containing functional groups to contextualize the expected signal for this compound. The exact shift depends on the specific molecular and solvent environment.
| Functional Group | Approximate Chemical Shift Range (ppm, relative to CFCl₃) |
|---|---|
| Aryl Fluoride (B91410) (e.g., C₆H₅F) | -100 to -140 |
| Aliphatic C-F | -170 to -250 |
| Trifluoromethyl (CF₃) | -60 to -80 |
| Acyl Fluoride (COF) | +20 to -30 |
While 1D NMR provides initial structural data, multi-dimensional NMR techniques are essential for detailed conformational analysis, especially when "this compound" is part of a larger biomolecule. acs.org These experiments correlate signals from different nuclei, revealing through-bond and through-space connectivities.
Heteronuclear Single Quantum Coherence (HSQC): A ¹H-¹⁹F HSQC experiment would correlate the fluorine nucleus with its neighboring aromatic protons, aiding in the assignment of proton signals on the phenyl ring. This is a key step in linking the fluorine probe to the rest of the molecule's structure. acs.org
Nuclear Overhauser Effect Spectroscopy (NOESY): ¹⁹F-¹H NOESY experiments detect through-space interactions between the fluorine atom and protons that are close in proximity (typically <5 Å). This is crucial for determining the three-dimensional fold of a peptide or protein containing the fluorinated residue and identifying its interactions with other parts of the molecule. biophysics.organu.edu.au
Total Correlation Spectroscopy (TOCSY): ¹⁹F-¹⁹F TOCSY experiments can be used to detect scalar couplings between fluorine atoms that are close enough for their non-bonding orbitals to overlap, providing specific distance constraints. anu.edu.au While not applicable to the single fluorine in this molecule, this technique is vital for studies involving multiple fluorinated residues.
These advanced NMR methods allow researchers to use "this compound" as a precise reporter to map protein-protein interfaces, study conformational exchange dynamics, and analyze interactions with ligands or other biomolecules. beilstein-journals.orgnih.gov
Mass Spectrometry (MS) Techniques for Identification and Quantification
Mass spectrometry is a cornerstone for the verification of molecular identity and the quantification of "this compound." It measures the mass-to-charge ratio (m/z) of ionized molecules, providing definitive evidence of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous identification of "this compound." Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, measure m/z values with very high accuracy (typically within ±5 ppm). umb.eduresearchgate.net This precision allows for the determination of the exact elemental formula of a compound from its measured mass. nih.gov
For "this compound," HRMS would be used to verify that the experimental mass corresponds to the theoretical mass calculated for its chemical formula, C₁₀H₁₂FNO₃. This confirmation is a standard requirement for chemical synthesis and characterization, ensuring that the correct product has been synthesized. acs.org
Table 2: Theoretical Mass of this compound for HRMS This interactive table displays the calculated monoisotopic mass for the neutral molecule and its common protonated ion, which would be observed in HRMS analysis.
| Chemical Formula | Ion | Theoretical Monoisotopic Mass (Da) |
|---|---|---|
| C₁₀H₁₂FNO₃ | [M] | 213.0798 |
| C₁₀H₁₃FNO₃⁺ | [M+H]⁺ | 214.0876 |
Tandem Mass Spectrometry (MS/MS) provides structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. acs.org This technique is invaluable for confirming the structure of "this compound" and distinguishing it from isomers. researchgate.net In an MS/MS experiment, the protonated molecule ([M+H]⁺) is isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern is characteristic of the molecule's structure.
The fragmentation of "this compound" is expected to follow pathways common to other amino acids, such as the neutral loss of water (H₂O) and formic acid (HCOOH from the carboxyl group). researchgate.net Key fragmentation pathways would also involve cleavage of the bond between the α-carbon and the benzyl (B1604629) side chain, as well as cleavages around the ether linkage. Analysis of these specific fragments allows for the confirmation of the locations of the fluoro and methoxy (B1213986) groups on the tyrosine side chain. libretexts.org
Table 3: Predicted MS/MS Fragmentation of [M+H]⁺ Ion of this compound This interactive table outlines the plausible fragmentation pathway for the protonated form of the compound, with corresponding mass-to-charge ratios (m/z) of the expected fragment ions.
| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Description |
|---|---|---|---|
| 214.0876 | H₂O | 196.0770 | Loss of water from the carboxylic acid |
| 214.0876 | HCOOH | 168.0825 | Loss of formic acid (decarboxylation) |
| 168.0825 | NH₃ | 151.0560 | Subsequent loss of ammonia (B1221849) from the amino group |
| 214.0876 | C₈H₈FO | 123.0445 | Cleavage yielding the fluorinated benzyl fragment |
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for both the purification of synthesized "this compound" and the assessment of its chemical and enantiomeric purity. High-Performance Liquid Chromatography (HPLC) is the most common method employed for these purposes. d-nb.info
For purity analysis and isolation, reverse-phase HPLC (RP-HPLC) is typically used. In this method, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase, often a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727), sometimes with acid modifiers like formic acid or trifluoroacetic acid. nih.govresearchgate.net The compound is separated from impurities based on differences in hydrophobicity. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.
Furthermore, because "this compound" is a chiral molecule, it is crucial to determine its enantiomeric purity. This is accomplished using chiral chromatography. thieme-connect.de This technique employs a chiral stationary phase (CSP) or a chiral additive in the mobile phase to separate the L- and D-enantiomers, which is critical for applications in biological systems where stereochemistry is key. nih.gov The successful separation of enantiomers allows for the quantification of the desired L-isomer relative to the unwanted D-isomer. nih.gov
High-Performance Liquid Chromatography (HPLC) Method Development
The development of a robust HPLC method is essential for the routine analysis of this compound, allowing for the determination of its purity and quantification. Reversed-phase HPLC (RP-HPLC) is the most common technique for analyzing amino acid derivatives due to its efficiency and compatibility with aqueous-organic mobile phases.
Method development typically involves the systematic optimization of several key parameters to achieve adequate separation of the target compound from any impurities or related substances.
Column Selection : A C18 stationary phase is a standard choice for separating polar to moderately nonpolar compounds like tyrosine derivatives. Columns such as the Phenomenex Gemini C18 or Bondclone C18 have been successfully used for similar fluorinated amino acids. nih.govosti.gov
Mobile Phase Composition : The mobile phase usually consists of a mixture of an aqueous component (often with a buffer or acid modifier) and an organic solvent, typically acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to separate compounds with a range of polarities. nih.gov For instance, a gradient of acetonitrile with water containing trifluoroacetic acid (TFA) as an ion-pairing agent has been effective for separating tyrosine and its fluorinated derivatives. nih.gov The TFA helps to sharpen peaks and improve resolution by forming ion pairs with the amino group.
Detection : A photodiode array (PDA) or a standard UV detector is commonly used for detection. The chromophore of the tyrosine ring allows for sensitive detection at specific wavelengths, typically around 220 nm or 280 nm. nih.govosti.gov
Purity Assessment : The purity of synthesized batches can be determined through HPLC analysis. For the closely related compound 3-fluoro-L-α-methyl-tyrosine (FAMT), HPLC was used to confirm a purity of 99%. snmjournals.org
The table below summarizes typical HPLC conditions used for the analysis of related fluorinated tyrosine analogs, which can serve as a starting point for developing a method for this compound.
| Parameter | Condition for O-(2-[18F]fluoroethyl-l-tyrosine) nih.gov | Condition for 6-[18F]-Fluoro-L-m-tyrosine osti.gov | Condition for Fluorotyrosine Derivatives nih.gov |
|---|---|---|---|
| Column | Phenomenex Gemini C18 | Phenomenex Bondclone C18 | Reversed-phase Column |
| Mobile Phase | Isocratic: 7% Ethanol (B145695), 93% 50 mM Potassium Phosphate Buffer (pH 6.9) | 3% Methanol / 0.1% Acetic Acid in Water | Gradient: Acetonitrile and Water with Trifluoroacetic Acid |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Not Specified |
| Detection | UV at 220 nm | UV at 282 nm | Diode Array Detector |
| Injection Volume | 10 µL | Not Specified | Not Specified |
Chiral Chromatography for Enantiomeric Purity Analysis
For any chiral compound intended for biological research, confirming its enantiomeric purity is of paramount importance, as different enantiomers can exhibit vastly different biological activities. Since this compound is the L-enantiomer, a method to detect and quantify the potential presence of its D-enantiomer is required. Chiral chromatography is the gold standard for this type of analysis.
The primary approach is direct enantiomeric separation using a chiral stationary phase (CSP). These columns contain a chiral selector that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times.
Chiral Stationary Phases (CSPs) : Several types of CSPs are available. For amino acid derivatives, polysaccharide-based columns or Pirkle-type columns are common. For the analysis of 6-[18F]-Fluoro-L-m-tyrosine (FMT), a related compound, a Phenomenex Chirex D-penicillamine column was used. osti.gov Another study on the same compound utilized a Chirobiotic T column. nih.gov These columns create a chiral environment that allows for the separation of the L- and D-isomers.
Mobile Phase : The mobile phase for chiral separations often consists of an organic solvent like ethanol or methanol mixed with an aqueous solution containing a metal salt, such as copper (II) sulfate (B86663), which acts as a chelating agent to enhance chiral recognition. osti.gov For example, a mobile phase of 2mM CuSO4 in 15% methanol/water was used with a D-penicillamine column. osti.gov
Enantiomeric Excess (e.e.) : The result of the analysis is typically expressed as enantiomeric excess, which is a measure of the purity of one enantiomer over the other. For research-grade compounds, an enantiomeric excess of >99% is often required. The related compound 3-fluoro-L-α-methyl-tyrosine was reported to have an enantiomeric excess of 99%. snmjournals.org
An alternative, though less common, approach is the indirect method. This involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (like Marfey's reagent) to form a pair of diastereomers. sci-hub.se These diastereomers can then be separated on a standard achiral HPLC column (e.g., C18). sci-hub.se
The following table outlines exemplary conditions for the chiral separation of a related fluorinated tyrosine analog.
| Parameter | Condition for 6-[18F]-Fluoro-L-m-tyrosine (Method 1) osti.gov | Condition for 6-[18F]-Fluoro-L-m-tyrosine (Method 2) nih.gov |
|---|---|---|
| Column | Phenomenex Chirex D-penicillamine (4.6 x 150 mm) | Astec Chirobiotic T (4.6 x 150 mm) |
| Mobile Phase | 2mM Cu2SO4 in 15% Methanol / Water | 10% Ethanol in 0.1% Triethylammonium Acetate |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 282 nm | UV at 254 nm |
| Retention Times | L-isomer: 16.7 min, D-isomer: 21.0 min | L-isomer: 4.3 min, D-isomer: 5.4 min |
Computational and Theoretical Investigations of 3 Fluoro O Methyl L Tyrosine
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are instrumental in predicting how a ligand such as 3-Fluoro-O-methyl-L-tyrosine might bind to a protein and its subsequent behavior in a dynamic biological environment.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a protein receptor, to form a stable complex. samipubco.com This method is crucial for understanding the potential biological targets of this compound. For amino acid derivatives, a key family of receptors is the L-type amino acid transporters (LATs), which are often overexpressed in cancer cells. snmjournals.orgnih.gov
Studies on the related compound, 3-fluoro-L-α-methyl-tyrosine (FAMT), have shown that it is selectively transported by LAT1. nih.govsnmjournals.org Docking simulations for this compound would likely target the binding pocket of LAT1 to predict its binding mode and affinity. These simulations can identify key amino acid residues within the receptor's active site that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. nih.gov The results of such a docking study, often expressed as a binding energy or docking score, indicate the stability of the ligand-receptor complex, with lower energy values suggesting more favorable binding. researchgate.net
Molecular dynamics (MD) simulations can further refine the static picture provided by docking. plos.org By simulating the movement of atoms over time, MD can reveal the stability of the predicted binding pose and calculate binding free energies more accurately using methods like the Molecular Mechanics/Poisson–Boltzmann Surface Area (MM/PBSA) approach. plos.orgplos.org These simulations can help elucidate the specific interactions that contribute most to the binding affinity. acs.org
Table 1: Illustrative Molecular Docking Results of this compound with LAT1
| Ligand | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |
| This compound | -7.8 | PHE252, ILE393 | Hydrophobic |
| SER26, ASN397 | Hydrogen Bond | ||
| TYR259 | π-π Stacking | ||
| L-Tyrosine (Reference) | -6.5 | PHE252, ILE393 | Hydrophobic |
| SER26, ASN397 | Hydrogen Bond | ||
| O-methyl-L-tyrosine | -7.2 | PHE252, ILE393 | Hydrophobic |
| ASN397 | Hydrogen Bond | ||
| Note: This table contains illustrative data for demonstration purposes. |
The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. MD simulations are the primary tool for exploring the conformational landscape of this compound in a solvent environment, typically water, to mimic physiological conditions. acs.org
To accurately model fluorinated molecules, specialized force fields have been developed, such as the AMBER ff15ipq force field, which includes parameters for fluorinated aromatic amino acids. biorxiv.org Using such force fields, simulations can track the rotational freedom around the molecule's single bonds, revealing the most stable or frequently adopted conformations in solution. Analysis of the root-mean-square deviation (RMSD) during a simulation can indicate the conformational stability of the molecule. plos.org
Quantum Chemical Calculations
Quantum chemical calculations delve into the electronic structure of molecules, providing a fundamental understanding of their reactivity and properties.
The substitution of a hydrogen atom with fluorine can have profound effects on a molecule's electronic properties due to fluorine's high electronegativity and the unique nature of the carbon-fluorine bond. ucd.ie Quantum chemical methods, such as Density Functional Theory (DFT), can be used to analyze the electronic structure of this compound.
These calculations can determine key electronic properties, including:
Atomic Charges: To quantify the partial positive or negative charge on each atom, revealing the polarization of bonds.
Electrostatic Potential Maps: To visualize the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which are critical for intermolecular interactions.
Molecular Orbitals: To understand the distribution of electrons in orbitals like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are important for reactivity.
Analysis of these properties for this compound would show how the strongly electron-withdrawing fluorine atom affects the electron density of the aromatic ring. This influences its ability to participate in interactions like hydrogen bonding and π-stacking, which are often critical for receptor binding. acs.org The exquisite sensitivity of the ¹⁹F chemical shift to the local electronic environment, a property that can be predicted with quantum calculations, also makes it a valuable probe in NMR spectroscopy studies. biorxiv.orgbiophysics.org
The synthesis of fluorinated aromatic amino acids often involves electrophilic fluorination. mdpi.comresearchgate.net A significant challenge in these reactions is controlling the position of fluorination on the aromatic ring, as multiple isomers can be formed. mdpi.comresearchgate.net
Quantum chemical calculations can be employed to model the potential reaction pathways for the synthesis of this compound. By calculating the energies of the reactants, transition states, intermediates, and products, it is possible to map out the energetic landscape of the reaction. This allows for the prediction of the most likely reaction mechanism and the most favored product isomer. For example, in the electrophilic fluorination of O-methyl-L-tyrosine, calculations could compare the activation energies for fluorine addition at the different available positions on the phenyl ring. The results would help explain the observed regioselectivity and optimize reaction conditions to maximize the yield of the desired 3-fluoro isomer. researchgate.net
Table 2: Illustrative Energetic Profile for Electrophilic Fluorination of O-methyl-L-tyrosine
| Step | Species | Relative Energy (kcal/mol) (Hypothetical) |
| 1 | Reactants (O-methyl-L-tyrosine + F⁺ source) | 0.0 |
| 2 | Transition State (Fluorine attack at C3) | +15.2 |
| 3 | Sigma Complex (Intermediate for C3 attack) | +5.1 |
| 4 | Transition State (Fluorine attack at C2) | +18.5 |
| 5 | Sigma Complex (Intermediate for C2 attack) | +8.3 |
| 6 | Product (this compound) | -4.7 |
| Note: This table contains illustrative data for demonstration purposes. |
Structure-Activity Relationship (SAR) Modeling
Structure-Activity Relationship (SAR) modeling aims to identify the key molecular features responsible for a compound's biological activity. For fluorinated amino acids, SAR studies are crucial for designing molecules with improved potency and selectivity. snmjournals.org
For tyrosine derivatives targeting the LAT1 transporter, SAR studies have revealed distinct roles for different parts of the molecule. For instance, in the related compound 3-fluoro-L-α-methyl-tyrosine (FAMT), the α-methyl group is considered the crucial structural determinant for LAT1 selectivity, while compounds lacking this group are transported by both LAT1 and LAT2. nih.govmdpi.comresearchgate.net The fluorine atom and its position on the ring also modulate activity.
For this compound, an SAR study would involve synthesizing and testing a series of analogues where the position of the fluorine atom is varied, or where the O-methyl group is replaced with other substituents. By correlating these structural changes with changes in biological activity (e.g., inhibition of transport), a model can be built. Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to relate physicochemical descriptors (like hydrophobicity, electronic properties, and steric parameters) to activity, resulting in a predictive equation. tandfonline.com Such models can guide the design of new, potentially more effective compounds.
Table 3: Illustrative QSAR Data for this compound Analogues
| Compound Analogue (R group at C4') | ClogP (Hydrophobicity) | Hammett Constant (σ) (Electronic Effect) | Predicted Activity (pIC₅₀) |
| -OCH₃ (O-methyl) | 2.1 | -0.27 | 5.8 |
| -OH | 1.5 | -0.37 | 5.5 |
| -H | 1.8 | 0.00 | 5.2 |
| -OCF₃ | 3.2 | +0.35 | 6.1 |
| -CH₃ | 2.6 | -0.17 | 5.7 |
| Note: This table contains illustrative data for demonstration purposes. ClogP and Hammett constants are standard physicochemical descriptors. |
Predictive Models for Biochemical Reactivity
Predictive modeling plays a crucial role in forecasting the biochemical reactivity of molecules like this compound. These models utilize the structural and electronic properties of a compound to estimate its interaction with biological targets, such as enzymes and receptors.
Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of predictive toxicology and drug design. For tyrosine analogues, 2D-QSAR and 3D-pharmacophore machine learning models have been developed to predict their inhibitory activity against specific targets like tyrosine kinases. researchgate.net These models often employ a variety of molecular descriptors, including topological, constitutional, and quantum-chemical parameters, to build a correlative relationship between the chemical structure and biological activity. For instance, a QSAR model for 1,2,3-triazole-pyrimidine derivatives, which are also kinase inhibitors, successfully used descriptors like HOMO (Highest Occupied Molecular Orbital) energy and softness to predict their bioactivity. researchgate.net
Molecular docking and molecular dynamics (MD) simulations are other powerful computational techniques. Docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and specificity. nih.gov MD simulations, on the other hand, simulate the time-dependent behavior of a molecular system, offering a more dynamic picture of the ligand-receptor interaction. plos.org For example, MD simulations have been used to study the binding of various non-canonical amino acids, including O-Methyl-L-tyrosine, to aminoacyl-tRNA synthetases, revealing key hydrogen bonding and hydrophobic interactions that govern specificity. plos.org
The reactivity of tyrosine analogues can be significantly influenced by the nature and position of substituents on the phenyl ring. In a study of L-tyrosine thiol carboxylic acid analogues, computational modeling predicted that the addition of methyl, chloro, bromo, and nitro groups to the benzyl (B1604629) ring would affect their binding energy and interaction with the target metallo-β-lactamase IMP-1. nih.gov The models anticipated that the thiol group's coordination distance to a key zinc ion would be a critical factor for inhibitory potency. nih.gov
| Predictive Modeling Technique | Application to Tyrosine Analogues | Key Outputs | Relevant Research Findings |
| 2D/3D-QSAR | Predicting inhibitory activity against tyrosine kinases and other enzymes. | IC50 values, binding affinity predictions. | Robust models developed for ponatinib (B1185) and vorinostat (B1683920) analogues to predict BCR-ABL and HDAC inhibition. researchgate.net |
| Molecular Docking | Determining the binding mode and affinity of analogues within the active site of a target protein. | Binding energy (Escore), identification of key interactions (e.g., hydrogen bonds). | Docking of L-benzyl tyrosine thiol carboxylic acid analogues predicted stronger binding for some derivatives compared to the lead compound. nih.gov |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic interactions between the analogue and its target over time. | Conformational changes, stability of binding, hydrogen bond occupancy. | MD simulations of O-Methyl-L-tyrosine with a mutant aminoacyl-tRNA synthetase revealed specific interactions and binding stability. plos.org |
| Quantum Chemical Methods (e.g., DFT) | Calculating molecular descriptors and electronic properties to inform QSAR models. | HOMO/LUMO energies, softness, electrostatic potential. | DFT was used to calculate molecular descriptors for developing a QSAR model for 1,2,3-triazole-pyrimidine derivatives. researchgate.net |
Design Principles for Novel Tyrosine Analogues
The design of novel tyrosine analogues is guided by a set of principles derived from both experimental data and computational modeling. The goal is to create molecules with enhanced potency, selectivity, and favorable pharmacokinetic properties.
A primary consideration in the design of new analogues is the modification of the chemical structure to optimize interactions with the target protein. This can involve the introduction of different functional groups to the tyrosine scaffold. For example, the addition of electron-donating groups to the benzyl ring of L-benzyl tyrosine thiol carboxylic acid analogues was found to result in better inhibition of IMP-1 compared to electron-withdrawing groups. nih.gov
The concept of "chemical space" is central to the design of kinase inhibitors. mdpi.com By exploring various substituents and their positions on the core structure, researchers can fine-tune the analogue's properties. For instance, in the development of fluorescent kinase inhibitors, the choice of the fluorophore and the linker connecting it to the inhibitor are critical design elements that can affect cell specificity and efficacy. mdpi.com The linker, in particular, must be carefully selected to maintain the binding affinity of the inhibitor while ensuring proper delivery. mdpi.com
Structure-based drug design (SBDD) is a powerful approach that utilizes the three-dimensional structure of the target protein to design new inhibitors. tandfonline.com By visualizing the binding pocket, medicinal chemists can design molecules that fit snugly and form specific, high-affinity interactions. This approach has been successfully used to develop novel alloxazine (B1666890) analogues as antitumor agents, with molecular docking studies guiding the structural modifications. tandfonline.com
Furthermore, the principles of medicinal chemistry, such as Lipinski's rules, are often applied to ensure that the designed analogues have drug-like properties. researchgate.net These rules provide guidelines on molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors to improve oral bioavailability.
| Design Principle | Description | Application in Tyrosine Analogue Design | Example |
| Structural Modification | Altering the chemical structure to enhance target interaction and properties. | Introduction of various functional groups to the tyrosine scaffold. | Adding electron-donating groups to L-benzyl tyrosine thiol carboxylic acid analogues to improve inhibitory activity. nih.gov |
| Linker Optimization | In conjugated molecules, selecting a linker that maintains bioactivity and optimizes pharmacokinetics. | Designing fluorescent kinase inhibitors where the linker does not interfere with target binding. | The length and attachment point of the linker between erlotinib (B232) and a dye affected in-tumor cell specificity. mdpi.com |
| Structure-Based Drug Design (SBDD) | Using the 3D structure of the target protein to guide the design of new inhibitors. | Designing analogues that complement the shape and chemical environment of the binding site. | Using GOLD and AutoDock to guide the design of novel alloxazine analogues as antitumor agents. tandfonline.com |
| Modulation of Physicochemical Properties | Adjusting properties like solubility and lipophilicity to improve drug-like characteristics. | Incorporating water-soluble moieties or tumor-homing elements. | Adding PEG or SO3- groups to enhance the water solubility of kinase inhibitor-fluorophore conjugates. mdpi.com |
Future Directions and Emerging Research Avenues for 3 Fluoro O Methyl L Tyrosine
Integration into Advanced Chemical Probes for Biological Systems
The unique characteristics of 3-Fluoro-O-methyl-L-tyrosine make it an excellent candidate for the design of next-generation chemical probes to investigate complex biological systems. The presence of the fluorine atom provides a sensitive reporter for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, while the O-methyl group enhances its chemical stability by preventing phosphorylation or other modifications at the hydroxyl position.
Future research is focused on leveraging these attributes in several key areas:
¹⁹F NMR Spectroscopy Probes: Fluorinated amino acids are valuable tools for investigating biosynthetic pathways and protein interactions because they can be easily monitored by ¹⁹F NMR. The single fluorine atom in this compound provides a clear and sensitive signal, allowing researchers to study protein structure, dynamics, and ligand binding in vitro and potentially in vivo. researchgate.net Unlike hydrogen, fluorine is virtually absent in biological systems, eliminating background signal. The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment, providing detailed information about conformational changes in a protein upon folding or interaction with other molecules. nsf.gov
Positron Emission Tomography (PET) Imaging Agents: The development of radiolabeled amino acids for PET imaging has significantly advanced tumor diagnosis. nih.govjbr-pub.org.cn By synthesizing an ¹⁸F-labeled version of this compound, researchers can create a highly specific tracer for imaging processes involving amino acid transporters, which are often upregulated in cancer cells. nih.govnih.gov Analogs like L-3-[¹⁸F]-fluoro-α-methyl tyrosine ([¹⁸F]FAMT) have already demonstrated high specificity for malignant tumors by targeting the L-type amino acid transporter 1 (LAT1). nih.govmdpi.com The O-methyl group in this compound would prevent in vivo metabolism, potentially leading to clearer images with lower background noise compared to other fluorinated tyrosines. nih.gov
Probing Protein-Protein Interactions: Incorporating this unnatural amino acid into proteins can enhance stability and modulate interactions. researchgate.net The fluorinated aromatic ring can alter non-covalent interactions, such as π-π stacking and hydrophobic interactions, which are critical for protein structure and function. nih.govfrontiersin.org By strategically placing this compound at the interface of a protein complex, researchers can finely tune and study the forces governing these interactions with high precision.
| Property | L-Tyrosine | 3-Fluoro-L-tyrosine | This compound | Rationale for Use as a Probe |
|---|---|---|---|---|
| NMR Active Nucleus | ¹H, ¹³C | ¹H, ¹³C, ¹⁹F | ¹H, ¹³C, ¹⁹F | ¹⁹F provides a highly sensitive, background-free NMR signal for structural and functional studies. |
| Potential for PET Imaging | No (without radiolabeling) | Yes (with ¹⁸F) | Yes (with ¹⁸F) | ¹⁸F is a positron emitter with an ideal half-life for PET imaging of metabolic processes like amino acid transport. nih.gov |
| Metabolic Stability | Metabolically active (e.g., phosphorylation) | Metabolically active | Enhanced (O-methylation blocks phosphorylation) | Increased stability in vivo leads to more reliable tracking and clearer imaging signals. nih.gov |
| Hydrophobicity | Moderate | Increased | Further Increased | Altered hydrophobicity can influence protein folding, stability, and interactions with binding partners or membranes. nih.gov |
Development of Novel Methodologies for Biosynthesis and Bioconjugation
The widespread application of this compound hinges on the availability of efficient and scalable methods for its synthesis and site-specific incorporation into proteins. Research in this area is advancing on two main fronts: enzymatic synthesis and chemical bioconjugation.
Biosynthesis Pathways: The development of in-cell methods for generating fluorinated amino acids is a cost-effective and powerful approach. nih.gov One promising strategy involves engineering enzymes like tyrosine phenol-lyase (TPL), which can catalyze the formation of tyrosine analogs from substituted phenols. nih.govresearchgate.netnih.gov Future work will focus on evolving TPL or other enzymes to efficiently accept 3-fluoro-4-methoxyphenol (B50614) as a substrate, enabling the direct biosynthesis of this compound within expression systems like E. coli. This would allow for the seamless metabolic labeling and incorporation of the amino acid into target proteins. nih.gov
Chemical Synthesis and Bioconjugation: While total chemical synthesis provides a direct route to the free amino acid, its incorporation into proteins requires advanced bioconjugation techniques. rsc.org Current research is exploring novel methods for site-selective modification of proteins. nih.gov Strategies that target tyrosine residues are rapidly emerging as a powerful alternative to more traditional methods that modify cysteine or lysine. nih.govrsc.org Future methodologies could involve:
Enzyme-Mediated Conjugation: Using enzymes to attach molecules to specific tyrosine residues on a protein's surface. nih.govresearchgate.net
Transition Metal Catalysis: Employing transition metals to activate tyrosine for specific chemical modifications. researchgate.net
Click Chemistry Approaches: Developing tyrosine analogs that can participate in bio-orthogonal "click" reactions, allowing for the highly efficient and specific attachment of reporter molecules, drugs, or other functional groups. nih.govresearchgate.net
| Methodology | Description | Key Advantages | Future Research Focus |
|---|---|---|---|
| Engineered Biosynthesis | Utilizing engineered enzymes like tyrosine phenol-lyase in microbial hosts to produce the amino acid from precursors. nih.gov | Cost-effective, allows for direct metabolic incorporation into proteins, scalable. | Enzyme evolution for higher substrate specificity and yield; optimization of fermentation conditions. |
| Chemical Synthesis | Multi-step organic synthesis to produce the pure amino acid. researchgate.netmdpi.com | High purity, well-defined product. | Improving reaction yields, developing more efficient and environmentally friendly synthetic routes. |
| Site-Specific Bioconjugation | Chemically or enzymatically attaching functional molecules to tyrosine residues on a target protein. nih.govresearchgate.net | Precise control over modification site, applicable to native proteins. | Developing new bio-orthogonal reactions for tyrosine; enhancing the selectivity and efficiency of enzymatic methods. researchgate.net |
Theoretical Frameworks for Understanding Fluorine's Role in Tyrosine Analogues
A deeper, fundamental understanding of how the fluorine atom and O-methyl group in this compound influence molecular properties is crucial for its rational design and application. Theoretical and computational chemistry provides the framework for this understanding. cyberinfrastructure.org
Quantum Mechanics (QM) and Molecular Dynamics (MD) Simulations: These computational approaches are essential for characterizing the physicochemical properties of fluorinated amino acids. nih.gov QM methods, such as Density-Functional Theory (DFT), can compute properties like molecular geometry, charge distribution, and bond energies, revealing how fluorine's high electronegativity alters the electronic structure of the tyrosine ring. cyberinfrastructure.orgemerginginvestigators.org MD simulations can then use this information to model the behavior of the fluorinated amino acid within a protein and in solution, predicting its effects on protein folding, stability, and dynamics. nih.gov
Modeling Intermolecular Interactions: Fluorine's unique properties can modulate a range of non-covalent interactions. It is a weak hydrogen bond acceptor and can participate in favorable interactions with aryl groups. nih.gov Furthermore, the C-F bond is highly polarized, which can lead to significant changes in electrostatic interactions within a protein or at a protein-ligand interface. frontiersin.org Theoretical models help to dissect these complex effects, explaining how a single atomic substitution can lead to enhanced binding affinity or altered conformational preferences. nih.govmdpi.com
Predictive Models for Drug Design: By combining computational data with experimental results, researchers aim to build predictive models. cyberinfrastructure.org These frameworks will allow for the in silico prediction of how incorporating this compound at specific sites in a protein will affect its properties. This predictive power is invaluable for accelerating the design of new protein-based therapeutics, diagnostics, and engineered enzymes with novel functions. nih.govnih.gov
| Theoretical Approach | Key Focus | Insights Gained | Future Application |
|---|---|---|---|
| Quantum Mechanics (QM) | Electron density, charge distribution, bond strength. cyberinfrastructure.org | Explains how fluorine's electronegativity alters the electronic properties of the aromatic ring. frontiersin.org | Accurate parameterization of force fields for more realistic simulations. |
| Molecular Dynamics (MD) | Conformational preferences, protein dynamics, hydration properties. nih.gov | Predicts the impact of the fluorinated analog on protein stability, folding, and interactions with water. | Simulating protein-ligand binding and guiding the design of more effective drugs. |
| Hybrid QM/MD Models | Simulating enzymatic reactions or electronic transitions (e.g., fluorescence). | Provides a detailed understanding of reaction mechanisms or photophysical properties at an atomic level. | Designing novel enzymes and fluorescent probes with tailored properties. |
Q & A
Q. What are the recommended synthetic routes for 3-Fluoro-O-methyl-L-tyrosine, and how do reaction conditions influence yield?
Methodological Answer: A practical synthesis involves fluorination and methylation of L-tyrosine derivatives. For fluorination, reagents like tetrabutylammonium tosylate in combination with [18F]fluoride have been used in analogous compounds to improve radiochemical yield and purity . Methylation can be achieved using SOCl₂ in methanol under reflux, as demonstrated for O-methyl-L-tyrosine derivatives . Key factors include:
- Temperature control : Reflux conditions (~60–80°C) prevent side reactions.
- Reagent stoichiometry : Excess methylating agents (e.g., SOCl₂) ensure complete O-methylation.
- Purification : Column chromatography (silica gel, methanol/chloroform eluent) or recrystallization improves purity.
Yield optimization requires monitoring via TLC or HPLC, with typical yields ranging from 60–75% for similar tyrosine derivatives .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer: Use a combination of:
- NMR spectroscopy : ¹H and ¹³C NMR to verify fluorine substitution (e.g., absence of aromatic protons in the 3-position) and O-methyl group presence (~δ 3.3 ppm for -OCH₃). Compare with spectra of unmodified L-tyrosine .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (expected [M+H]+: ~242.1 g/mol) and isotopic patterns for fluorine.
- Infrared (IR) spectroscopy : Identify C-F stretching (~1100 cm⁻¹) and methyl ether bands (~2800 cm⁻¹) .
Q. What stability considerations are critical for storing this compound in laboratory settings?
Methodological Answer:
- Temperature : Store at –20°C in desiccated conditions to prevent hydrolysis of the fluoro and methyl ether groups.
- Light exposure : Protect from UV light to avoid photodegradation; use amber vials.
- pH : Stable in neutral buffers (pH 6–8); avoid strongly acidic/basic conditions to prevent demethylation or defluorination.
Stability studies on analogous fluorinated tyrosine derivatives show >90% integrity after 6 months under these conditions .
Advanced Research Questions
Q. How does this compound interact with tyrosine hydroxylase in metabolic studies?
Methodological Answer: The compound may act as a competitive inhibitor due to structural mimicry of L-tyrosine. To assess this:
- Enzyme kinetics : Perform Michaelis-Menten assays with varying substrate (L-tyrosine) and inhibitor (this compound) concentrations. Monitor product (L-DOPA) formation via HPLC with fluorescence detection .
- Fluorine effects : The electron-withdrawing fluoro group reduces aromatic ring reactivity, potentially lowering binding affinity compared to unmodified tyrosine.
- Methylation impact : O-methylation blocks hydroxylation at the 3-position, rendering the compound metabolically inert in certain pathways .
Q. What advanced analytical techniques resolve structural ambiguities in fluorinated tyrosine derivatives?
Methodological Answer:
- X-ray crystallography : Single-crystal analysis provides unambiguous confirmation of fluorine and methyl group positions. For example, trinickel complexes of tyrosine derivatives were structurally resolved using this method .
- Solid-state NMR : Detects conformational flexibility and hydrogen-bonding networks, critical for understanding solubility and aggregation behavior.
- Isotopic labeling : Use ¹⁹F NMR for real-time tracking of fluorine in biological systems, leveraging its high sensitivity and absence of background signals .
Q. How do researchers address contradictions in reported solubility data for fluorinated tyrosine analogs?
Methodological Answer:
- Standardized protocols : Use buffered solutions (e.g., PBS pH 7.4) and control temperature (25°C) to replicate conditions across studies.
- Dynamic light scattering (DLS) : Differentiate between true solubility and colloidal dispersions.
- Comparative analysis : Cross-reference with structurally similar compounds (e.g., 3-nitro-L-tyrosine) where solubility trends correlate with substituent electronegativity . Discrepancies often arise from impurities or incomplete lyophilization; always validate purity via HPLC before measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
